molecular formula C13H18N2O2 B1270722 (R)-1-Cbz-3-aminopiperidine CAS No. 1044560-96-4

(R)-1-Cbz-3-aminopiperidine

カタログ番号: B1270722
CAS番号: 1044560-96-4
分子量: 234.29 g/mol
InChIキー: PBFBPDLWODIXHK-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-1-Cbz-3-aminopiperidine is a chiral piperidine derivative that features a benzyl carbamate (Cbz) protecting group on the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The preparation of ®-1-Cbz-3-aminopiperidine typically involves several key steps:

Industrial Production Methods

The industrial production of ®-1-Cbz-3-aminopiperidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and continuous flow processes to ensure high yield and purity while minimizing energy consumption and waste.

化学反応の分析

Types of Reactions

®-1-Cbz-3-aminopiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to remove the Cbz protecting group, yielding the free amine.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the Cbz group.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxides of ®-1-Cbz-3-aminopiperidine.

    Reduction: ®-3-aminopiperidine.

    Substitution: Various substituted piperidines depending on the reagents used.

科学的研究の応用

Synthesis and Derivatives

The synthesis of (R)-1-Cbz-3-aminopiperidine typically involves several steps, often utilizing enzymatic methods for improved efficiency and selectivity. The compound serves as a crucial intermediate in synthesizing other biologically active molecules, particularly those targeting neurological disorders and metabolic diseases.

Synthetic Pathway:

  • Starting Material: Tertiary butyloxycarbonyl-3-piperidones.
  • Reagents: Isopropylamine or D-alanine as amino group donors.
  • Catalysts: Transaminases from Arthrobacter species.
  • Conditions: Mild reaction conditions to ensure high yield and selectivity.

3.1. Synthesis of Pharmaceuticals

This compound is widely utilized as an intermediate in the synthesis of various pharmaceutical agents. Its chiral nature makes it an excellent building block for creating other chiral compounds, which are essential for producing enantiomerically pure drugs. This characteristic is particularly important in developing drugs that target specific biological pathways .

3.2. Neurotransmitter Modulation

Research indicates that this compound can modulate neurotransmitter systems, making it valuable in exploring new therapeutic pathways for neurological disorders such as Alzheimer's disease and depression. Its derivatives have shown promise in inhibiting enzymes involved in neurotransmitter metabolism, potentially leading to altered neurotransmitter levels and physiological effects .

3.3. Peptide Synthesis

The compound is also applied in peptide synthesis, where its structure aids in forming complex peptide chains. This application enhances the efficiency of peptide synthesis processes, which are critical in developing peptide-based therapeutics .

4.1. Neuroprotective Effects

A study evaluated the neuroprotective effects of derivatives of this compound on neuronal cell lines exposed to oxidative stress and neurotoxins mimicking Alzheimer's disease pathology. Results indicated that certain derivatives significantly reduced neurotoxicity induced by hydrogen peroxide, showcasing their potential therapeutic applications in neurodegenerative diseases .

4.2. Structure–Activity Relationships

In another research effort, this compound was used as a template to design novel amide-based inhibitors targeting GSK-3β, an enzyme implicated in various neurodegenerative conditions. The study established structure–activity relationships that highlighted the importance of specific functional groups for enhancing biological activity while maintaining metabolic stability .

Summary

This compound is a versatile compound with numerous applications in scientific research, particularly within medicinal chemistry and drug development. Its role as a chiral building block facilitates the synthesis of enantiomerically pure drugs, while its ability to modulate neurotransmitter systems opens avenues for treating neurological disorders. Ongoing research continues to explore its potential therapeutic benefits and applications across various domains.

Data Table: Applications of this compound

Application AreaDescription
Pharmaceutical SynthesisKey intermediate for synthesizing drugs targeting neurological disorders
Chiral Building BlockEssential for producing enantiomerically pure compounds
Neurotransmitter ModulationPotential modulator of neurotransmitter systems for treating mental health conditions
Peptide SynthesisAids in forming complex peptide chains for therapeutic applications
Neuroprotective AgentsDemonstrated efficacy in reducing neurotoxicity in neuronal models

作用機序

The mechanism of action of ®-1-Cbz-3-aminopiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels and subsequent physiological effects .

類似化合物との比較

Similar Compounds

    (S)-1-Cbz-3-aminopiperidine: The enantiomer of ®-1-Cbz-3-aminopiperidine with similar chemical properties but different biological activity.

    ®-3-Boc-aminopiperidine: A similar compound with a different protecting group (Boc instead of Cbz).

    ®-3-aminopiperidine: The deprotected form of ®-1-Cbz-3-aminopiperidine.

Uniqueness

®-1-Cbz-3-aminopiperidine is unique due to its specific chiral configuration and the presence of the Cbz protecting group, which provides stability and selectivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and bioactive molecules .

生物活性

(R)-1-Cbz-3-aminopiperidine, a chiral compound with the molecular formula C₁₃H₁₈N₂O₂, is characterized by a piperidine ring substituted with a carbobenzoxy (Cbz) group at the nitrogen atom and an amino group at the third position. This unique structure endows it with significant potential for various biological activities, particularly in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It can act as an inhibitor or modulator of these targets, influencing various biochemical pathways. For instance, it may inhibit enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels and physiological effects.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, often utilizing enzymatic methods for higher efficiency and selectivity. The compound serves as an important intermediate in synthesizing other biologically active molecules . Its derivatives have been investigated for their efficacy in treating various conditions, including neurological disorders and metabolic diseases.

Synthetic Pathway

  • Starting Material : Tertiary butyloxycarbonyl-3-piperidones.
  • Reagents : Isopropylamine or D-alanine as amino group donors.
  • Catalysts : Transaminases from Arthrobacter species.
  • Conditions : Mild reaction conditions to ensure high yield and selectivity.

Biological Activity and Applications

This compound is notable for its role in developing pharmaceuticals due to its unique structural features that influence biological activity. Some of its potential applications include:

  • Neurotransmitter Modulation : Research indicates that aminopiperidine derivatives can modulate neurotransmitter systems, suggesting that this compound may influence similar pathways .
  • Therapeutic Agent Development : It has been used as a scaffold for synthesizing novel drug candidates targeting various therapeutic areas, including pain management and metabolic disorders .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in drug development:

  • Study on Neurotransmitter Interaction : A study demonstrated that derivatives of this compound exhibited significant binding affinities to serotonin receptors, indicating potential antidepressant properties .
  • Synthesis of Novel Compounds : Researchers successfully synthesized several compounds derived from this compound that showed enhanced activity against specific cancer cell lines, showcasing its versatility as a precursor for therapeutic agents.

Comparison with Similar Compounds

The following table summarizes the structural features and unique properties of this compound compared to similar compounds:

Compound NameStructural FeaturesUnique Properties
This compoundCarbobenzoxy group; Amino groupPotential therapeutic agent; Modulates neurotransmitter systems
(S)-Benzyl 3-(aminomethyl)piperidineDifferent stereochemistryVaries in receptor binding affinity
N-Cbz-3-AminopiperidineNo aminomethyl groupUsed mainly as a precursor
Benzyl 4-(morpholin-3-yl)piperidineMorpholine instead of piperidineDifferent pharmacological effects

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-1-Cbz-3-aminopiperidine, and how do they influence its handling in laboratory settings?

  • Answer : The molecular formula is C₁₃H₁₈N₂O₂, with a molecular weight of 234.3 g/mol. Key properties include its solubility in polar aprotic solvents (e.g., THF, DCM) and sensitivity to moisture. Handling requires inert atmosphere techniques (e.g., Schlenk line) to prevent hydrolysis of the Cbz (carbobenzyloxy) protecting group. Safety protocols mandate eye protection, gloves, and immediate flushing with water in case of contact .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : A standard method involves the reaction of (R)-3-aminopiperidine with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) in dichloromethane at 0–5°C. Purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane) ensures removal of unreacted starting materials. Chiral resolution may be achieved using chiral HPLC (e.g., Chiralpak AD-H column) to isolate the (R)-enantiomer .

Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?

  • Answer : Cross-validate data using multiple analytical techniques (e.g., DSC for melting point, ¹H/¹³C NMR, and FTIR). Compare retention times in HPLC with authenticated standards. Contradictions may arise from residual solvents or enantiomeric impurities; ensure rigorous drying and chiral purity checks .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

  • Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to enhance stereoselectivity. Monitor enantiomeric excess (ee) via polarimetry or chiral GC/MS. For existing racemic mixtures, dynamic kinetic resolution (DKR) with enzymes like lipases can improve (R)-selectivity .

Q. What analytical techniques are most effective for detecting and quantifying impurities in this compound?

  • Answer : High-resolution LC-MS (ESI+ mode) identifies trace impurities (e.g., deprotected aminopiperidine or benzyl alcohol byproducts). Quantify impurities via HPLC with UV detection at 254 nm, referencing retention times against known standards. For structural confirmation, use 2D NMR (HSQC, HMBC) .

Q. How should researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

  • Answer : Conduct accelerated stability studies using buffer solutions (pH 1–13) at 40°C, 60°C, and 80°C. Analyze degradation products via LC-MS and track kinetic decay using first-order rate models. For solid-state stability, employ thermogravimetric analysis (TGA) and XRPD to monitor crystallinity changes .

Q. What strategies mitigate data contradictions when correlating computational modeling with experimental results for this compound?

  • Answer : Validate molecular dynamics simulations (e.g., AMBER force field) with experimental NMR coupling constants (³JHH) and NOE correlations. Adjust solvation models (e.g., implicit vs. explicit water) to better match observed solubility or reactivity trends. Cross-check DFT-calculated vibrational spectra with experimental IR data .

Q. Methodological Guidance

Q. How can researchers ensure reproducibility when synthesizing this compound across different laboratories?

  • Answer : Document all critical parameters (e.g., reaction stoichiometry, cooling rates, chromatography gradients) using FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Share raw spectral data and chromatograms in supplementary materials. Conduct inter-lab validation via round-robin testing .

Q. What frameworks are recommended for formulating hypothesis-driven research questions about the biological activity of this compound?

  • Answer : Apply the PICO framework:

  • P opulation: Target enzyme/receptor (e.g., kinase or GPCR).
  • I ntervention: this compound as a ligand or inhibitor.
  • C omparison: Existing inhibitors or enantiomeric controls (e.g., (S)-enantiomer).
  • O utcome: IC₅₀, binding affinity (Kd), or cellular efficacy.
    Use FINER criteria to ensure feasibility, novelty, and relevance .

Q. How should researchers address ethical and data-sharing challenges when publishing studies involving this compound?

  • Answer : Adhere to FAIR data guidelines for open sharing of synthetic protocols and analytical data. For pharmacological studies, anonymize raw datasets to comply with GDPR or HIPAA. Use repositories like Zenodo or PubChem for non-proprietary data .

特性

IUPAC Name

benzyl (3R)-3-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFBPDLWODIXHK-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363799
Record name (R)-1-Cbz-3-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044560-96-4
Record name (R)-1-Cbz-3-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate (1 g, 2.99 mmol) was treated with Dioxane.HCl (30 mL) at 0° C. The reaction mixture was stirred at rt for 1 h. After completion of the reaction mixture, the solvent was removed under vacuo and the residue was dissolved in H2O (10 mL). The aqueous layer was treated with solid Na2CO3 until effervescence ceases and the solution was extracted with EtOAc (3×25 mL). The combined organic layer was dried over Na2SO4, concentrated to yield titled intermediate (700 mg, 92%), which was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ 7.41-7.25 (m, 5H), 5.08 (s, 2H), 3.95-3.78 (m, 2H), 3.22 (bs, 2H), 2.82-2.75 (m, 1H), 2.61-2.45 (m, 2H), 1.82-1.78 (m, 1H), 1.69-1.59 (m, 1H), 1.40-1.33 (m, 1H), 1.22-1.10 (m, 1H). ES-MS: m/z [M+1]=235.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。